2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid
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Overview
Description
2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid is a fluorinated aromatic compound that features a pyridine ring substituted with a trifluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Boronic acid, halide (e.g., bromopyridine), palladium catalyst, base (e.g., potassium carbonate)
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Typically around 80-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors due to its electron-withdrawing properties. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2,3,6-Trifluoropyridine-4-carboxylic acid
- 2,3,5-Trifluoropyridine
Uniqueness
2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical reactivity and potential applications compared to other fluorinated pyridine derivatives. The presence of multiple fluorine atoms can enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO2/c13-6-4-8(14)10(9(15)5-6)11-7(12(17)18)2-1-3-16-11/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVFYPXHQUGZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=C(C=C2F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687728 |
Source
|
Record name | 2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-75-8 |
Source
|
Record name | 2-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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